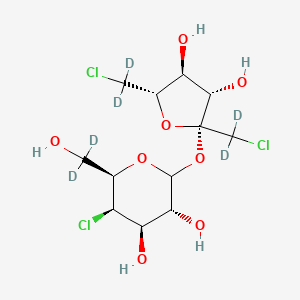
Trichlorosucrose-d6, 1,6-Dichloro-1,6-dideoxy-ss-D-fructofuranosyl-4-chloro-4-deoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucralose-d6 is a deuterated form of sucralose, an artificial sweetener widely used in food and beverage products. The deuterium atoms in Sucralose-d6 replace the hydrogen atoms in the sucralose molecule, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucralose-d6 involves the selective chlorination of sucrose, followed by the introduction of deuterium atoms. The process typically starts with the protection of the glucose C6 position in sucrose using an acetyl group. This is achieved through a Steglich esterification, where acetic acid reacts with dicyclohexylcarbodiimide to form a reactive O-acylisourea intermediate .
Industrial Production Methods
Industrial production of Sucralose-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often used to verify the purity and isotopic enrichment of Sucralose-d6 .
Chemical Reactions Analysis
Types of Reactions
Sucralose-d6 undergoes various chemical reactions, including:
Oxidation: Sucralose-d6 can be oxidized under specific conditions, although it is generally resistant to oxidation due to its stable structure.
Reduction: Reduction reactions are less common for Sucralose-d6.
Substitution: Chlorine atoms in Sucralose-d6 can be substituted under certain conditions, although this is not a typical reaction for this compound.
Common Reagents and Conditions
Common reagents used in reactions involving Sucralose-d6 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various chlorinated by-products .
Scientific Research Applications
Sucralose-d6 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of sucralose in various matrices.
Environmental Studies: Employed in tracing the presence of sucralose in environmental samples, such as groundwater and surface water.
Biological Research: Investigated for its effects on glucose metabolism and gut hormones.
Medical Research: Studied for its potential role in modulating autoimmune diseases by affecting T-cell proliferation and differentiation.
Mechanism of Action
Sucralose-d6 exerts its effects primarily through its interaction with sweet taste receptors. It upregulates the expression of sodium-glucose cotransporter 1 (SGLT-1), which improves intestinal glucose absorption. This action is independent of the glucose transporter 2 (GLUT2) pathway . Additionally, Sucralose-d6 affects the membrane order of T-cells, limiting the induction of intracellular calcium release .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, known for its intense sweetness and low-calorie profile.
Saccharin: An older artificial sweetener, often used in diet beverages.
Acesulfame Potassium: Commonly used in combination with other sweeteners for a synergistic effect.
Uniqueness of Sucralose-d6
Sucralose-d6 is unique due to its deuterium enrichment, making it particularly valuable in analytical applications. Unlike other sweeteners, its stability and resistance to photodegradation make it an excellent tracer in environmental studies .
Properties
Molecular Formula |
C12H19Cl3O8 |
|---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11?,12+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
BAQAVOSOZGMPRM-FDDHKOLVSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


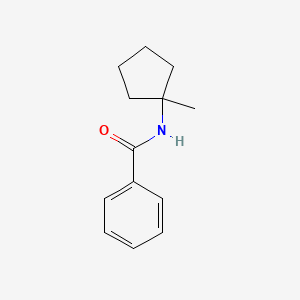
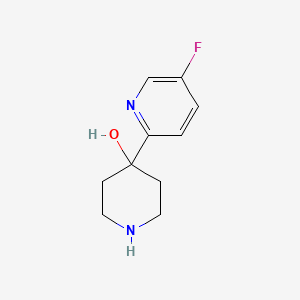
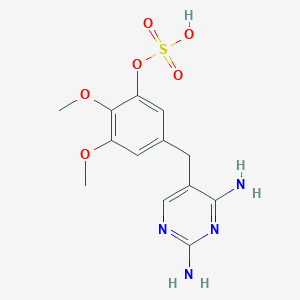
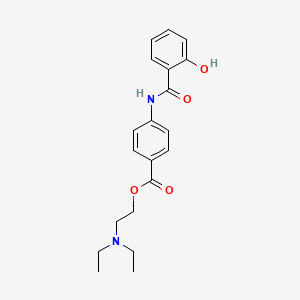
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
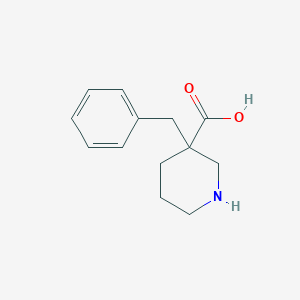
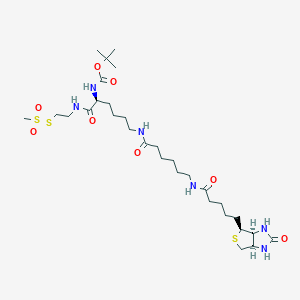
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
